3-phenyl-2-propyl-2H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-propyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, which is known for its high ring strain and reactivity. The presence of a phenyl group and a propyl group attached to the azirine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-propyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base such as sodium hydride or potassium tert-butoxide.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines under specific conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines
Industrial Production Methods
Industrial production of this compound typically involves the Neber rearrangement due to its scalability and efficiency. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-propyl-2H-azirine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Cycloaddition: Reactions can be catalyzed by transition metals or occur under thermal conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Aziridines
Substitution: Various substituted azirines
Cycloaddition: Larger heterocyclic compounds
Scientific Research Applications
3-phenyl-2-propyl-2H-azirine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-phenyl-2-propyl-2H-azirine involves its high ring strain and reactivity, which allows it to interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cycloaddition reactions, forming stable adducts with other molecules. The molecular targets and pathways involved include enzymes, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3H-azirine
- 3-Phenyl-2H-azirine
- 3-(4-Methoxyphenyl)-2H-azirine
Uniqueness
Compared to other azirines, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications .
Properties
CAS No. |
92971-90-9 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-phenyl-2-propyl-2H-azirine |
InChI |
InChI=1S/C11H13N/c1-2-6-10-11(12-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
QPZCBNHZPZQEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.